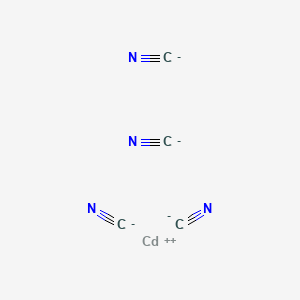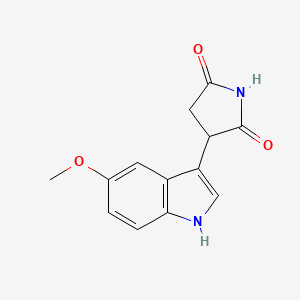
2-Pentanone, 3-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanone, 3-(phenylmethylene)-, also known as (E)-3-ethyl-4-phenyl-3-buten-2-one, is an organic compound with the molecular formula C12H14O. It is a volatile organic compound (VOC) that has been identified in various biological and chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 3-(phenylmethylene)- can be achieved through various methods. One common approach involves the condensation of benzaldehyde with 2-pentanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for 2-Pentanone, 3-(phenylmethylene)- are not well-documented in the literature. the compound can be synthesized on a larger scale using similar condensation reactions with appropriate scaling of reagents and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanone, 3-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylmethylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentanone, 3-(phenylmethylene)- has been studied for its antifungal properties, particularly in inhibiting the growth of Fusarium solani, a major disease fungus
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies related to fungal inhibition and microbial interactions.
Industry: Use in protecting artifacts and materials from fungal damage.
Mécanisme D'action
The antifungal mechanism of 2-Pentanone, 3-(phenylmethylene)- involves the inhibition of fungal growth through the production of VOCs. These VOCs result in the upregulation of genes related to ribosome biogenesis and oxidative phosphorylation, while downregulating genes associated with cell cycle, meiosis, DNA replication, and autophagy . This disruption of essential cellular processes leads to the inhibition of fungal growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexen-3-one, 5-methyl-1-phenyl: Another VOC with antifungal properties.
Acetone: A commonly used solvent with similar volatility.
3-Pentanone: A related ketone with similar chemical properties.
Uniqueness
2-Pentanone, 3-(phenylmethylene)- is unique due to its specific antifungal activity and its ability to inhibit fungal growth through the production of VOCs. Its molecular structure allows it to interact with fungal cells in a way that disrupts essential cellular processes, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
69390-24-5 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(3E)-3-benzylidenepentan-2-one |
InChI |
InChI=1S/C12H14O/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+ |
Clé InChI |
QQKHASOJMBEMJE-FMIVXFBMSA-N |
SMILES isomérique |
CC/C(=C\C1=CC=CC=C1)/C(=O)C |
SMILES canonique |
CCC(=CC1=CC=CC=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)


![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)



![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)






